7-Hydroxy-4-methyl-2(1H)-quinolone

Description

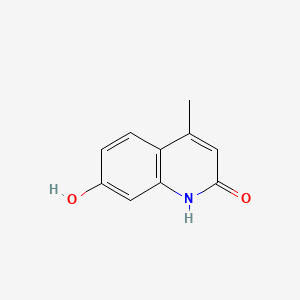

Structure

3D Structure

Propriétés

IUPAC Name |

7-hydroxy-4-methyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-4-10(13)11-9-5-7(12)2-3-8(6)9/h2-5,12H,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEVEFULPUKTSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60174514 |

Source

|

| Record name | 2(1H)-Quinolone, 7-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20513-71-7 |

Source

|

| Record name | 7-Hydroxy-4-methylquinolin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20513-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-4-methylcarbostyril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020513717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20513-71-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Quinolone, 7-hydroxy-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60174514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-4-methyl-2(1H)-quinolone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-HYDROXY-4-METHYLCARBOSTYRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTK5C2SCS3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

7-Hydroxy-4-methyl-2(1H)-quinolone basic properties

An In-depth Technical Guide on 7-Hydroxy-4-methyl-2(1H)-quinolone

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the compound's structural and physicochemical characteristics, experimental protocols for its synthesis and analysis, and its known applications.

Chemical and Physical Properties

This compound, a heterocyclic organic compound, is noted for its fluorescent properties and its role as a metabolite in carcinogenicity studies[1]. The compound exists in tautomeric equilibrium between its keto (quinolone) and enol (hydroxyquinoline) forms[2][3][4][5].

Compound Identification

The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | 7-hydroxy-4-methyl-1H-quinolin-2-one | [6] |

| CAS Number | 20513-71-7 | [1] |

| Molecular Formula | C₁₀H₉NO₂ | [1][6] |

| Molecular Weight | 175.18 g/mol | [1][6] |

| InChI Key | MYEVEFULPUKTSZ-UHFFFAOYSA-N | [1][7] |

| SMILES | CC1=CC(=O)NC2=C1C=CC(=C2)O | [8] |

| PubChem CID | 5374442 | [6] |

Physicochemical Data

Quantitative physical and chemical properties are crucial for experimental design and application.

| Property | Value / Description | Reference |

| Physical Form | Solid, Crystalline Powder | [1] |

| Melting Point | ≥250 °C | [1] |

| pKa | 7.8 | [1] |

| Solubility | Soluble in DMF, DMSO, and alcohols. | [1] |

| Purity (Assay) | ≥97.0% (HPLC) | [1] |

Spectroscopic and Analytical Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

| Spectroscopic Data | Description | Reference |

| Fluorescence | λex 321 nm; λem 357 nm (pH 5.0)λex 351 nm; λem 428 nm (0.1 M Tris, pH 9.0) | [1] |

| ¹³C NMR | Spectral data available. Solvent: DMSO-d6. | [6][7] |

| Mass Spectrometry | GC-MS data available. Exact Mass: 175.063329 g/mol . | [6][7] |

| Infrared (IR) | IR spectral data has been used to confirm the compound's structure. | [9] |

| X-ray Diffraction | The crystal structure has been determined to be orthorhombic. | [9] |

Tautomerism and Synthesis Workflow

Keto-Enol Tautomerism

This compound exhibits keto-enol tautomerism, existing in equilibrium between the quinolone (keto) form and the hydroxyquinoline (enol) form. This property is significant as it can influence the molecule's chemical reactivity and biological interactions[3][4][10].

Caption: Keto-enol tautomerism of this compound.

Synthesis Workflow

A logical workflow for the synthesis and subsequent purification of the compound.

Caption: General workflow for the synthesis and purification of the target compound.

Experimental Protocols

Synthesis of this compound

This protocol is based on the cyclization of an acetoacetanilide derivative[9].

Materials:

-

3-methoxyacetoacetanilide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice-cold water

-

Ethanol

Procedure:

-

Heat 3-methoxyacetoacetanilide with concentrated H₂SO₄ on a steam bath. The temperature is initially maintained at 70-80°C for 30 minutes.

-

Increase the temperature to 100°C and heat for an additional hour[9].

-

After heating, cool the reaction mixture.

-

Pour the cooled mixture into a beaker containing approximately 500 mL of ice-cold water while stirring constantly[9].

-

A solid precipitate of 7-hydroxy-4-methylquinolin-2(1H)-one will form.

-

Filter the separated solid and wash it with water.

-

Dry the crude product.

-

Recrystallize the dried solid from ethanol to obtain the purified product[9].

Characterization Protocols

A standard workflow for confirming the identity and purity of the synthesized compound.

References

- 1. This compound suitable for fluorescence, ≥97.0% (HPLC) | 20513-71-7 [sigmaaldrich.com]

- 2. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. 4-Quinolone - Wikipedia [en.wikipedia.org]

- 6. 2(1H)-Quinolone, 7-hydroxy-4-methyl- | C10H9NO2 | CID 5374442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. PubChemLite - this compound (C10H9NO2) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 7-Hydroxy-4-methyl-2(1H)-quinolone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathway for 7-Hydroxy-4-methyl-2(1H)-quinolone, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. The synthesis is presented as a two-stage process, commencing with the well-established Pechmann condensation to form the coumarin intermediate, followed by its conversion to the target quinolone. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to facilitate replication and further investigation.

Stage 1: Synthesis of 7-Hydroxy-4-methylcoumarin

The initial stage involves the synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann condensation of resorcinol with ethyl acetoacetate. This reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.[1][2][3]

Experimental Protocol: Pechmann Condensation

This protocol is adapted from established literature procedures.[1][4]

Materials:

-

Resorcinol

-

Ethyl acetoacetate

-

Concentrated Sulfuric Acid (98%)

-

Crushed Ice/Ice Water

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and placed in an ice-water bath, cautiously add concentrated sulfuric acid.

-

Slowly add a pre-mixed solution of resorcinol and ethyl acetoacetate to the chilled sulfuric acid while maintaining the temperature below 10-20°C.[1]

-

After the addition is complete, remove the flask from the ice bath and allow the mixture to stir at room temperature for 18-24 hours.[4]

-

Pour the reaction mixture into a beaker containing crushed ice and water with vigorous stirring to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.

Quantitative Data: Pechmann Condensation

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Melting Point (°C) | Reference |

| Resorcinol | C₆H₆O₂ | 110.11 | 1 | - | - | [1] |

| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 1-1.2 | - | - | [1] |

| 7-Hydroxy-4-methylcoumarin | C₁₀H₈O₃ | 176.17 | - | 80-95 | 185-190 | [4] |

Stage 2: Conversion of 7-Hydroxy-4-methylcoumarin to this compound

This stage involves a two-step process: the formation of a 1-amino-2(1H)-quinolone intermediate via reaction with hydrazine hydrate, followed by deamination to yield the final product.

Step 2a: Synthesis of 1-Amino-7-hydroxy-4-methyl-2(1H)-quinolone

The conversion of coumarins to N-amino-2-quinolones can be achieved by refluxing with hydrazine hydrate.[5]

Materials:

-

7-Hydroxy-4-methylcoumarin

-

Hydrazine Hydrate (80-98%)

-

Ethanol or Pyridine

Procedure:

-

Dissolve 7-hydroxy-4-methylcoumarin in ethanol or pyridine in a round-bottom flask.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the mixture for 24 hours.

-

After cooling, the product may precipitate. If not, concentrate the solution under reduced pressure.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

Step 2b: Deamination of 1-Amino-7-hydroxy-4-methyl-2(1H)-quinolone

The removal of the N-amino group can be accomplished through diazotization with nitrous acid (generated in situ from sodium nitrite and a mineral acid) followed by reduction.

Materials:

-

1-Amino-7-hydroxy-4-methyl-2(1H)-quinolone

-

Sodium Nitrite (NaNO₂)

-

Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

A suitable reducing agent (e.g., hypophosphorous acid)

-

Ice

Procedure:

-

Dissolve the 1-amino-7-hydroxy-4-methyl-2(1H)-quinolone in a cooled aqueous solution of hydrochloric or sulfuric acid.

-

Slowly add an aqueous solution of sodium nitrite dropwise while maintaining the temperature at 0-5°C with an ice bath.

-

After the addition is complete, stir the mixture for a short period to ensure complete diazotization.

-

Add a reducing agent, such as hypophosphorous acid, to the solution and allow the reaction to proceed until the evolution of nitrogen gas ceases.

-

The product, this compound, may precipitate from the solution or can be extracted with a suitable organic solvent.

-

Purify the crude product by recrystallization.

Characterization Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | |

| Molecular Weight | 175.18 g/mol | |

| Melting Point | ≥250 °C | |

| CAS Number | 20513-71-7 | |

| Appearance | Solid |

Spectroscopic Data

-

¹H NMR (DMSO-d₆): Spectral data for the final product can be found in specialized databases. Key expected signals would include a methyl singlet, aromatic protons, a vinyl proton, and exchangeable NH and OH protons. The ¹H NMR spectrum for the precursor, 7-hydroxy-4-methylcoumarin, shows characteristic peaks at approximately δ 2.36 (s, 3H, -CH₃), 6.12 (s, 1H), 6.70-6.81 (m, 2H, Ar-H), 7.57-7.59 (d, 1H, Ar-H), and 10.52 (s, 1H, -OH).[6]

-

¹³C NMR (DMSO-d₆): The ¹³C NMR spectrum provides detailed structural information. For this compound, characteristic peaks for the carbonyl carbon, aromatic carbons, and the methyl carbon are expected.[7]

Signaling Pathways and Experimental Workflows

To visually represent the synthetic process, the following diagrams have been generated using Graphviz (DOT language).

Diagram 1: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin Synthesis

Caption: Pechmann Condensation Reaction Pathway.

Diagram 2: Conversion of Coumarin to Quinolone

References

7-Hydroxy-4-methyl-2(1H)-quinolone chemical structure and IUPAC name

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 7-Hydroxy-4-methyl-2(1H)-quinolone, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is a heterocyclic organic compound belonging to the quinolone family. Its structure features a bicyclic system composed of a benzene ring fused to a pyridinone ring, with hydroxyl and methyl substituents.

IUPAC Name: 7-hydroxy-4-methyl-1H-quinolin-2-one[1]

Chemical Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Melting Point | ≥250 °C | [2] |

| pKa | 7.8 | [2] |

| CAS Number | 20513-71-7 | [1][2] |

Table 2: Spectroscopic Data

| Spectrum Type | Solvent | Key Peaks/Shifts |

| ¹H NMR | DMSO-d₆ | δ (ppm): 10.52 (s, 1H, -OH), 7.57-7.59 (d, 1H, Ar-H), 6.78-6.81 (m, 1H, Ar-H), 6.70 (d, 1H, Ar-H), 6.12 (s, 1H), 2.36 (s, 3H, -CH₃) |

| ¹³C NMR | DMSO-d₆ | Chemical shifts are available and indicate the presence of the quinolone core with methyl and hydroxyl substituents. |

| Infrared (IR) | KBr | ν (cm⁻¹): 3175 (O-H str.), 1676 (C=O str.), 1601 (C=N str.), 1465 (C=C str.) |

| Mass Spectrometry | - | Exact Mass: 175.063329 g/mol |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a cyclization reaction. A plausible method is the Conrad-Limpach reaction or a similar condensation method. Below is a generalized protocol.

Materials:

-

3-Aminophenol

-

Ethyl acetoacetate

-

Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

-

Ethanol

-

Ice-cold water

-

Sodium bicarbonate solution (10%)

Procedure:

-

In a reaction vessel, combine 3-aminophenol and ethyl acetoacetate.

-

Slowly add the condensing agent (e.g., polyphosphoric acid) to the mixture while maintaining a controlled temperature, typically with cooling in an ice bath.

-

After the initial reaction, the mixture is heated to promote cyclization. The specific temperature and duration will depend on the chosen condensing agent (e.g., 75-80°C for 20-25 minutes with PPA).

-

Upon completion, the reaction mixture is cooled and then carefully poured into ice-cold water to precipitate the crude product.

-

The precipitate is collected by vacuum filtration and washed with water, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

The crude product is then recrystallized from a suitable solvent, such as an ethanol/water mixture, to yield purified this compound.

Detection of Hydroxyl Radicals using this compound as a Fluorescent Probe

This compound can be utilized as a fluorescent probe for the detection of hydroxyl radicals (•OH), which are a type of reactive oxygen species (ROS). The principle of this assay is the hydroxylation of a non-fluorescent or weakly fluorescent probe into a highly fluorescent product upon reaction with •OH.

Materials:

-

This compound stock solution (in a suitable solvent like DMSO)

-

Phosphate-buffered saline (PBS) or other appropriate buffer

-

System for generating hydroxyl radicals (e.g., Fenton reagent: FeSO₄ and H₂O₂)

-

Fluorescence spectrophotometer

Procedure:

-

Prepare a working solution of this compound in the desired buffer.

-

In a cuvette or microplate well, add the probe solution to the sample to be analyzed.

-

Initiate the generation of hydroxyl radicals. For a positive control, add the Fenton reagent to a separate sample containing the probe.

-

Incubate the samples for a specific period to allow the reaction between the probe and any generated hydroxyl radicals to occur.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the hydroxylated product.

-

The increase in fluorescence intensity is proportional to the amount of hydroxyl radicals produced.

Visualized Workflows and Pathways

Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Experimental Workflow for Hydroxyl Radical Detection

Caption: Experimental workflow for detecting hydroxyl radicals using a fluorescent probe.

Potential Biological Signaling Pathway Involvement

While no specific signaling pathways for this compound have been definitively elucidated, related coumarin compounds, such as 7-hydroxy-4-methylcoumarin, have been shown to influence cellular processes like melanogenesis. This suggests that quinolone analogs may also interact with various signaling cascades. A hypothetical pathway could involve the modulation of key transcription factors and enzymes.

Caption: Hypothetical signaling pathway potentially modulated by this compound.

References

An In-depth Technical Guide to 7-Hydroxy-4-methyl-1H-quinolin-2-one (CAS Number: 20513-71-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activities, and commercial availability of 7-Hydroxy-4-methyl-1H-quinolin-2-one (also known as 2,7-Dihydroxy-4-methylquinoline), a versatile heterocyclic compound with significant potential in pharmaceutical research and development.

Core Chemical Properties

7-Hydroxy-4-methyl-1H-quinolin-2-one is a quinolinone derivative with the chemical formula C₁₀H₉NO₂.[1][2] It is a white to off-white solid, typically in powder form.[3] The compound is notable for its high melting point and specific solubility characteristics, which are critical for its application in various synthetic and biological assays.

| Property | Value | References |

| IUPAC Name | 7-hydroxy-4-methyl-1H-quinolin-2-one | |

| Synonyms | 2,7-Dihydroxy-4-methylquinoline, 7-Hydroxy-4-methylcarbostyril | [4] |

| CAS Number | 20513-71-7 | [2] |

| Molecular Formula | C₁₀H₉NO₂ | [1][2] |

| Molecular Weight | 175.18 g/mol | [2][4] |

| Melting Point | ≥250 °C | [2][4] |

| Boiling Point | 417.8 °C (Predicted) | [5] |

| Solubility | Soluble in DMF, DMSO, and alcohols | [2] |

| pKa | 7.8 | [2] |

| Appearance | White to off-white solid/powder | [3] |

Synthesis and Manufacturing

The synthesis of 7-Hydroxy-4-methyl-1H-quinolin-2-one can be achieved through various methods, with the Pechmann condensation being a commonly cited route for the related coumarin scaffold, which can be further modified. A microwave-assisted synthesis has also been reported as an efficient method.[6]

Experimental Protocol: Microwave-Assisted Synthesis

A general workflow for such a synthesis is outlined below:

References

- 1. A 7-Hydroxy 4-Methylcoumarin Enhances Melanogenesis in B16-F10 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Hydroxy-4-methyl-2(1H)-quinolone fluorescence, = 97.0 HPLC 20513-71-7 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. sist.sathyabama.ac.in [sist.sathyabama.ac.in]

- 5. A turn-on fluorescent probe for imaging of hydroxyl radicals in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of 7-Hydroxy-4-methyl-2(1H)-quinolone

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 7-Hydroxy-4-methyl-2(1H)-quinolone in common laboratory solvents. Due to the limited availability of precise quantitative data in published literature, this document summarizes the existing qualitative and semi-quantitative information and provides a detailed experimental protocol for the accurate determination of this crucial physicochemical property.

Core Concept: Solubility Profile

This compound is a heterocyclic organic compound. Its solubility is a critical parameter for researchers, influencing everything from reaction conditions and purification strategies to its potential applications in pharmacology and materials science. Understanding its behavior in various solvents is a prerequisite for any laboratory work.

The available data indicates that this compound is generally soluble in polar aprotic and polar protic organic solvents.

Data Presentation

The following table summarizes the available solubility data for this compound.

| Solvent | Chemical Formula | Solvent Type | Solubility Data | Reference |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 10 mM (~1.75 mg/mL) | [1] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | [2][3] |

| Alcohols (general) | R-OH | Polar Protic | Soluble | [2][3] |

| Water | H₂O | Polar Protic | Data Not Publicly Available | |

| Methanol | CH₄O | Polar Protic | Data Not Publicly Available | |

| Ethanol | C₂H₆O | Polar Protic | Data Not Publicly Available | |

| Acetone | C₃H₆O | Polar Aprotic | Data Not Publicly Available |

Note: The molecular weight of this compound (C₁₀H₉NO₂) is 175.18 g/mol .[2][4]

Experimental Protocols: Solubility Determination

To obtain precise and reliable quantitative solubility data, the equilibrium shake-flask method followed by concentration analysis is the gold standard. The following protocol provides a detailed methodology for this procedure.

Principle

An excess amount of the solid compound is agitated in a solvent for an extended period to ensure that a thermodynamic equilibrium is reached between the dissolved and undissolved solute, creating a saturated solution. The concentration of the solute in the clear, saturated solution is then measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials & Equipment

-

This compound (≥97% purity)

-

High-purity solvents (HPLC grade): Water, Methanol, Ethanol, Acetone, DMSO, DMF

-

Analytical balance

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL)

-

Temperature-controlled orbital shaker

-

Centrifuge capable of holding the vials

-

Calibrated pipettes and volumetric flasks

-

Syringes (glass or polypropylene)

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE or nylon)

-

HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

-

Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Detailed Methodology

Step 1: Preparation of Saturated Solutions

-

Add an excess of solid this compound to each vial (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is essential.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours. This duration is typically sufficient to reach equilibrium.

Step 2: Phase Separation

-

After the equilibration period, remove the vials from the shaker.

-

Allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to sediment.

-

To ensure complete removal of particulate matter, centrifuge the vials for 15-20 minutes at approximately 10,000 x g.

Step 3: Sample Preparation for Analysis

-

Carefully draw the clear supernatant using a syringe, ensuring not to disturb the solid pellet.

-

Attach a 0.22 µm syringe filter to the syringe.

-

Filter the supernatant directly into a clean, labeled HPLC vial.

-

Perform a serial dilution of the filtrate with the same solvent to ensure the final concentration is within the linear range of the HPLC calibration curve. The dilution factor must be accurately recorded.

Step 4: Quantification by HPLC

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). From this stock, prepare a series of at least five standard solutions of known concentrations to create a calibration curve.

-

Chromatographic Conditions:

-

Mobile Phase: A gradient mixture of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at the absorbance maximum of this compound (approximately 321 nm and 351 nm)[2].

-

Injection Volume: 10 µL.

-

-

Analysis:

-

Inject the standard solutions to establish the calibration curve (Peak Area vs. Concentration).

-

Inject the prepared (and diluted) sample filtrates.

-

-

Calculation:

-

Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. This final value is the equilibrium solubility.

-

Mandatory Visualization: Experimental Workflow

The diagram below outlines the logical steps for determining the solubility of this compound as described in the protocol.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. This compound fluorescence, = 97.0 HPLC 20513-71-7 [sigmaaldrich.com]

- 3. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]

- 4. 2(1H)-Quinolone, 7-hydroxy-4-methyl- | C10H9NO2 | CID 5374442 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 7-Hydroxy-4-methyl-2(1H)-quinolone

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the core mechanism of action of 7-Hydroxy-4-methyl-2(1H)-quinolone. Drawing from established knowledge of quinolone-class compounds and specific studies on this and structurally related molecules, this document outlines its probable antibacterial mechanism, its role as a fluorescent probe, and the experimental methodologies used to determine these functions.

Core Mechanism of Action: Inhibition of Bacterial Type II Topoisomerases

The primary mechanism of action for quinolone compounds is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By targeting these enzymes, this compound is presumed to induce catastrophic DNA damage, leading to bacterial cell death.

1.1. Targeting DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the principal target. This enzyme introduces negative supercoils into the bacterial DNA, a process vital for compacting the chromosome and facilitating the initiation of replication.[1] this compound is believed to bind to the complex formed between DNA gyrase and the bacterial DNA. This stabilizes the transient double-strand breaks created by the enzyme, preventing the re-ligation of the DNA strands. The accumulation of these stalled cleavage complexes leads to the fragmentation of the bacterial chromosome.[2][3]

1.2. Targeting Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is often the primary target.[4] This enzyme is essential for decatenating (unlinking) the daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by this compound prevents the segregation of the newly replicated chromosomes, ultimately halting cell division and leading to cell death.[2][3] The mechanism of inhibition is similar to that of DNA gyrase, involving the stabilization of the enzyme-DNA cleavage complex.

The following diagram illustrates the proposed signaling pathway of this compound in bacteria.

Caption: Proposed mechanism of this compound action.

Quantitative Data on Biological Activity

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Derivative 6 | Staphylococcus aureus | 40 | [2] |

| Derivative 7 | Staphylococcus aureus | 40 | [2] |

| Derivative 7 | Micrococcus luteus | 40 | [2] |

| Derivative 7 | Escherichia coli | 31 | [2] |

| Derivative 8 | Staphylococcus aureus | 300 | [2] |

Application as a Fluorescent Probe for Hydroxyl Radicals

Beyond its potential antimicrobial properties, this compound is utilized as a fluorescent product for the detection of hydroxyl radicals, particularly in the context of DNA damage.[5] This application leverages the molecule's fluorescent properties, which are enhanced upon its formation from a non-fluorescent precursor through interaction with hydroxyl radicals.

The workflow for detecting hydroxyl radicals using a precursor to this compound is depicted below.

References

- 1. Quinolone Resistance | Springer Nature Experiments [experiments.springernature.com]

- 2. Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin – Oriental Journal of Chemistry [orientjchem.org]

- 3. Comparison of fluorescence-based techniques for the quantification of particle-induced hydroxyl radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual Targeting of Topoisomerase IV and Gyrase To Reduce Mutant Selection: Direct Testing of the Paradigm by Using WCK-1734, a New Fluoroquinolone, and Ciprofloxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

The Biological Versatility of 7-Hydroxy-4-methyl-2(1H)-quinolone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many variations, the 7-Hydroxy-4-methyl-2(1H)-quinolone core has emerged as a promising template for the development of novel bioactive compounds. This technical guide provides a comprehensive overview of the documented biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and antioxidant properties. This document synthesizes key findings from recent scientific literature, presenting quantitative data in a comparative format, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.

Anticancer Activity

Derivatives of the this compound and related quinolone structures have demonstrated significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest, highlighting their potential as novel anticancer agents.[1]

Quantitative Anticancer Data

The in vitro cytotoxic activity of various quinolone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the IC50 values of several 4-hydroxyquinolone and 2-quinolone derivatives against various cancer cell lines.

Table 1: Anticancer Activity of Modified 4-Hydroxyquinolone Analogues [2][3]

| Compound | HCT116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | PC3 (Prostate) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

| 3d | 46.5 | - | - | 34.2 |

| 3e | 29.5 | 67.0 | - | - |

| 3g | - | - | - | - |

| 3h | - | 87.9 | 29.3 | - |

| 3i | 33.4 | 73.0 | - | - |

Table 2: Anticancer Activity of Cinnamic Acid Bearing 2-Quinolone Hybrid Derivatives [1]

| Compound | MCF-7 (Breast) IC50 (µM) | HepG2 (Hepatocellular) IC50 (µM) | HCT-116 (Colon) IC50 (µM) |

| 5a | - | 4.05 | 1.89 |

| 5b | 8.48 | - | - |

Note: The specific substitutions for the compounds listed in the tables can be found in the cited literature.

Signaling Pathway: Apoptosis Induction

Several quinolone derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. A simplified representation of this pathway, which can be triggered by these compounds, is depicted below.

Caption: Simplified signaling pathway for quinolone-induced apoptosis.

Antimicrobial Activity

The quinolone core is famously associated with antibacterial agents. Derivatives of this compound have also been investigated for their antimicrobial properties against a spectrum of bacteria and fungi. Their efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table presents the MIC values for a 4-hydroxy-3-methyl-2-alkenylquinoline derivative against various microorganisms.

Table 3: Antimicrobial Activity of a 4-hydroxy-3-methyl-2-alkenylquinoline (HMAQ-7)

| Microorganism | Type | MIC (µg/mL) |

| Clavibacter michiganensis | Gram-positive bacterium | 31.3 |

| Aspergillus niger | Fungus | 62.5 |

Note: Data is for the specific derivative HMAQ-7 as reported in the cited literature.

Some 7-amino-4-methyl-2(1H)-quinolone derivatives have been shown to be inactive against bacteria but active against Candida albicans, suggesting potential for development as antifungal agents.[4]

Antioxidant Activity

Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of significant interest. Certain novel quinolone derivatives have demonstrated the ability to scavenge free radicals, indicating their potential as antioxidants. This activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Quantitative Antioxidant Data

The antioxidant capacity of novel quinolone derivatives synthesized from 8-hydroxyquinolin-2(1H)-one is presented in the table below as their DPPH radical scavenging activity.

Table 4: DPPH Radical Scavenging Activity of Novel Quinolone Derivatives

| Compound | Radical Scavenging Activity (%) |

| 4a | 68 |

| 4b | 72 |

| 4c | 75 |

| 4d | 78 |

| 4e | 85 |

| 4f | 65 |

| 4g | 70 |

| 4h | 73 |

| 4i | 76 |

| Ascorbic Acid (Standard) | 92 |

Note: The specific substitutions for the compounds listed can be found in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinolone derivatives in culture medium. The final solvent concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the prepared dilutions. Include a vehicle control (medium with solvent) and a blank control (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours. Record the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined from a dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique for the quantitative determination of the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the quinolone derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). The final volume in each well should be 50 µL. Include a growth control well (no compound) and a sterility control well (no bacteria).

-

Inoculum Preparation: From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculation: Within 15 minutes of standardization, dilute the adjusted inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Add 50 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 100 µL.

-

Incubation: Seal the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours for non-fastidious bacteria.

-

MIC Determination: After incubation, the MIC is determined as the lowest concentration of the quinolone derivative that completely inhibits visible growth of the organism.

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Protocol:

-

DPPH Solution Preparation: Prepare a 0.1 mM working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.1.

-

Sample Preparation: Prepare various dilutions of the test compounds and a positive control (e.g., ascorbic acid) in a suitable solvent.

-

Reaction Mixture: In a 96-well plate or cuvettes, mix equal volumes of the sample/control solutions and the DPPH working solution. Include a blank control containing only the solvent and DPPH solution.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from a plot of scavenging activity against the concentration of the compound.

Experimental and Logical Workflows

Visualizing the workflow of drug discovery and evaluation can provide a clear, high-level understanding of the process.

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

This guide provides a foundational understanding of the biological activities of this compound derivatives. The presented data and protocols are intended to support further research and development in this promising area of medicinal chemistry. For more detailed information, readers are encouraged to consult the cited scientific literature.

References

7-Hydroxy-4-methyl-2(1H)-quinolone: A Fluorescent Probe for DNA Damage - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Hydroxy-4-methyl-2(1H)-quinolone as a fluorescent probe for the detection of DNA damage. Oxidative stress and the resultant damage to DNA by reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), are implicated in a multitude of pathological conditions, including cancer and neurodegenerative diseases. The ability to accurately detect and quantify hydroxyl radical-induced DNA damage is crucial for understanding disease mechanisms and for the development of novel therapeutics. This compound emerges as a valuable tool in this context, offering a fluorometric readout upon reaction with hydroxyl radicals in the vicinity of DNA. This document details the probe's mechanism of action, synthesis, photophysical properties, and provides a generalized protocol for its application in a research setting.

Introduction

Reactive oxygen species (ROS) are natural byproducts of cellular metabolism. However, an imbalance leading to an overabundance of ROS results in oxidative stress, a condition that can inflict significant damage on cellular macromolecules, including DNA. The hydroxyl radical (•OH) is one of the most reactive and damaging ROS, capable of causing strand breaks and base modifications in DNA.

Fluorescent probes offer a sensitive and non-invasive method for detecting such damage. This compound is the fluorescent product formed from the non-fluorescent precursor, 4-methyl-2(1H)-quinolone, upon reaction with hydroxyl radicals. This "turn-on" fluorescence mechanism provides a direct correlation between the fluorescent signal and the extent of hydroxyl radical-mediated damage.

Synthesis of 4-methyl-2(1H)-quinolone (Precursor)

The precursor molecule, 4-methyl-2(1H)-quinolone, can be synthesized via the Conrad-Limpach reaction. This method involves the condensation of an aniline with a β-ketoester.

Experimental Protocol: Conrad-Limpach Synthesis of 4-methyl-2(1H)-quinolone

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine one molar equivalent of aniline and one molar equivalent of ethyl acetoacetate.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

Heating: Heat the reaction mixture at 140°C for 2 hours. This initial step forms the ethyl β-anilinocrotonate intermediate.

-

Cyclization: Add the intermediate to a preheated high-boiling point solvent, such as diphenyl ether, at 250°C. Maintain this temperature for 15-30 minutes to facilitate the cyclization reaction.

-

Isolation and Purification: Allow the reaction mixture to cool to room temperature. The product, 4-methyl-2(1H)-quinolone, will precipitate. Collect the solid by vacuum filtration and wash with a suitable solvent, such as ethanol or diethyl ether, to remove impurities. The product can be further purified by recrystallization.

Mechanism of DNA Damage Detection

The detection of DNA damage by 4-methyl-2(1H)-quinolone is predicated on its reaction with hydroxyl radicals (•OH) generated in close proximity to DNA. The non-fluorescent 4-methyl-2(1H)-quinolone undergoes hydroxylation to form the highly fluorescent this compound.

The hydroxyl radical, being extremely reactive, will attack the electron-rich aromatic ring of the quinolone molecule. The addition of the hydroxyl group at the 7-position results in a molecule with an extended π-conjugated system and an electron-donating hydroxyl group, leading to a significant increase in fluorescence quantum yield.

Quantitative Data

Table 1: Photophysical Properties of 7-Hydroxy-4-methylcoumarin (Analogue)

| Property | Value | Reference |

| Excitation Maximum (λex) | ~360 nm | [1] |

| Emission Maximum (λem) | ~450 nm | [1] |

| Molar Extinction Coefficient (ε) | 19,000 M⁻¹cm⁻¹ | [1] |

| Fluorescence Quantum Yield (Φf) | 0.5 - 0.9 (solvent dependent) | [1] |

Table 2: DNA Binding Constants of Selected Quinolone Derivatives (for comparative purposes)

| Quinolone Derivative | DNA Type | Binding Constant (K) / M⁻¹ | Reference |

| Nalidixic Acid | Calf Thymus DNA | 1.2 x 10³ | [2] |

| Oxolinic Acid | Calf Thymus DNA | 2.5 x 10³ | [2] |

| Ciprofloxacin | Single-stranded DNA | Higher affinity than double-stranded | [2] |

Experimental Protocol for DNA Damage Detection

This protocol provides a general framework for the in vitro detection of hydroxyl radical-induced DNA damage using 4-methyl-2(1H)-quinolone. Optimization of concentrations and incubation times may be necessary for specific experimental systems.

Materials

-

4-methyl-2(1H)-quinolone

-

High-purity DNA (e.g., calf thymus DNA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Hydroxyl radical generating system (e.g., Fenton's reagent: FeSO₄ and H₂O₂)

-

Fluorescence spectrophotometer or plate reader

Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of 4-methyl-2(1H)-quinolone in a suitable organic solvent (e.g., DMSO) and then dilute to the desired working concentration in PBS.

-

Prepare a stock solution of DNA in PBS.

-

Prepare fresh solutions of the hydroxyl radical generating system immediately before use.

-

-

Experimental Setup:

-

In a microplate or cuvette, combine the DNA solution and the 4-methyl-2(1H)-quinolone solution.

-

Include appropriate controls:

-

Negative control: DNA and probe without the hydroxyl radical generating system.

-

Blank: PBS and probe without DNA and the generating system.

-

Positive control: A known inducer of DNA damage.

-

-

-

Induction of DNA Damage:

-

Initiate the reaction by adding the hydroxyl radical generating system to the experimental wells.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a predetermined time.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a spectrophotometer or plate reader at the optimal excitation and emission wavelengths for this compound (approximated from the coumarin analogue, e.g., λex ≈ 360 nm, λem ≈ 450 nm).

-

Conclusion

This compound serves as a promising fluorescent probe for the detection of hydroxyl radical-induced DNA damage. Its "turn-on" fluorescence mechanism offers a direct and sensitive method for quantifying this specific type of oxidative damage. While further characterization of its specific photophysical properties is warranted, the information provided in this guide offers a solid foundation for its application in research and drug development. The detailed synthesis and experimental protocols, along with the mechanistic insights, will aid researchers in utilizing this valuable tool to investigate the roles of oxidative stress in various disease states.

References

The Expanding Therapeutic Landscape of Quinolone Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinolone core, a bicyclic heterocyclic scaffold, has long been a cornerstone of antibacterial therapy. However, extensive research has unveiled a much broader therapeutic potential for this versatile chemical entity. Quinolone derivatives are now being actively investigated and developed for a range of applications beyond their traditional use, including oncology, virology, and the treatment of inflammatory and neurodegenerative disorders. This technical guide provides an in-depth overview of the burgeoning therapeutic applications of quinolone compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular pathways.

Core Therapeutic Applications and Mechanisms of Action

Quinolone compounds exhibit a wide spectrum of biological activities, primarily attributed to their ability to interfere with nucleic acid metabolism and modulate key signaling pathways. The core structure of quinolones can be extensively modified at various positions (N-1, C-2, C-3, C-5, C-6, C-7, and C-8), allowing for the fine-tuning of their pharmacological properties and target specificity[1].

Antibacterial Activity

The foundational therapeutic application of quinolones is their potent antibacterial action. They function by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[2][3][4] This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and ultimately bacterial cell death.[2][3][4]

Anticancer Activity

A growing body of evidence supports the use of quinolone derivatives as anticancer agents. Their primary mechanism in cancer cells mirrors their antibacterial action: the inhibition of human topoisomerase II, leading to DNA damage and apoptosis.[3][5] Additionally, some fluoroquinolones have been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate various signaling pathways implicated in cancer progression, such as the p38 and cAMP pathways.[6][7]

Antiviral Activity

Quinolone derivatives have demonstrated efficacy against a range of viruses. Their antiviral mechanisms are more varied than their antibacterial and anticancer actions. Some derivatives inhibit viral replication by targeting viral enzymes like helicase or by interfering with transcriptional processes.[4][8] For instance, certain quinolones have shown activity against HIV by inhibiting the Tat-TAR interaction.[8]

Anti-inflammatory Activity

The anti-inflammatory properties of quinolones are linked to their ability to modulate immune responses. They can suppress the production of pro-inflammatory cytokines, such as TNF-α and various interleukins, by inhibiting signaling pathways like NF-κB.[4]

Neuroprotective Effects

Emerging research suggests a potential role for quinolones in the treatment of neurodegenerative diseases like Alzheimer's. Certain derivatives have been shown to inhibit the aggregation of β-amyloid plaques, a hallmark of the disease.[9]

Quantitative Data on Therapeutic Efficacy

The following tables summarize the in vitro efficacy of various quinolone derivatives across different therapeutic areas, primarily presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Table 1: Anticancer Activity of Quinolone Derivatives (IC50, µM)

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Ciprofloxacin Derivative 73 | PC3 | Prostate Cancer | 2.33 | [10] |

| Ciprofloxacin Derivative 73 | MCF-7 | Breast Cancer | 2.27 | [10] |

| Ciprofloxacin Derivative 73 | MDA-MB-231 | Breast Cancer | 1.52 | [10] |

| Norfloxacin Derivative 74 | DU145 | Prostate Cancer | 1.56 | [10] |

| Ciprofloxacin-Chalcone 77 | HCT-116 | Colon Cancer | 2.53 | [10] |

| Ciprofloxacin-Chalcone 84 | Leukaemia-SR | Leukemia | 0.63 | [10] |

| 2-Quinolone-Cinnamic Acid 5a | HepG2 | Liver Cancer | 4.05 | [11] |

| 2-Quinolone-Cinnamic Acid 5a | HCT-116 | Colon Cancer | 1.89 | [11] |

| 2-Quinolone-Cinnamic Acid 5b | MCF-7 | Breast Cancer | 8.48 | [11] |

Table 2: Antiviral Activity of Quinolone Derivatives (IC50/EC50, µM)

| Compound/Derivative | Virus | Assay | IC50/EC50 (µM) | Reference |

| Quinolone-Acyclovir Analogue 3j | HSV-1 | Virus Yield | 0.7 | [12] |

| Quinolone-Acyclovir Analogue 2d | HSV-1 | Virus Yield | 0.8 | [12] |

| N-1 Substituted Quinolone 160 | HIV-1 Integrase | Strand Transfer | 2.6 | [1] |

Table 3: Neuroprotective Activity of Quinolone Derivatives (IC50, µM)

| Compound/Derivative | Target/Assay | Disease Model | IC50 (µM) | Reference |

| Cyclopentaquinoline 3e | Aβ (1-42) Aggregation | Alzheimer's Disease | 15 | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinolone compounds.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the quinolone compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antiviral Activity: Plaque Reduction Assay

This assay is used to quantify the reduction in infectious virus particles.

Protocol:

-

Cell Seeding: Seed susceptible host cells in 6-well plates to form a confluent monolayer.

-

Virus and Compound Incubation: Prepare serial dilutions of the quinolone compound. Mix each dilution with a known titer of the virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C.

-

Infection: Remove the culture medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow for viral adsorption for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict viral spread.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Fix the cells with a solution like 10% formalin and stain with a dye such as crystal violet to visualize the plaques.

-

Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus-only control. Determine the IC50 value.

Anti-inflammatory Activity: LPS-Induced Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

-

Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 × 10^5 cells/well and allow them to adhere overnight.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the quinolone compounds for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes. Then, add 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production.

Neuroprotective Activity: β-Amyloid Aggregation Inhibition Assay

This assay assesses the ability of a compound to prevent the aggregation of the β-amyloid peptide.

Protocol:

-

Peptide Preparation: Prepare a stock solution of synthetic Aβ (1-42) peptide in a suitable solvent (e.g., hexafluoroisopropanol) and then dilute it into an aqueous buffer to initiate aggregation.

-

Compound Incubation: Incubate the Aβ peptide solution with various concentrations of the quinolone compounds at 37°C with shaking.

-

Thioflavin T (ThT) Fluorescence: At various time points, take aliquots of the incubation mixture and add them to a solution of Thioflavin T. ThT is a dye that fluoresces upon binding to amyloid fibrils.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.

-

Data Analysis: Compare the fluorescence intensity of the samples with and without the test compounds to determine the percentage of inhibition of Aβ aggregation. Calculate the IC50 value.[13]

Synthesis of Quinolone Derivatives

The synthesis of quinolone derivatives often involves well-established named reactions. The following is a general overview of a common synthetic route.

General Synthetic Scheme (Conrad-Limpach Reaction):

A common method for synthesizing the 4-quinolone core involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.

-

Step 1: Condensation: Aniline is reacted with an ethyl acetoacetate derivative. This reaction is typically carried out in the presence of an acid catalyst.

-

Step 2: Cyclization: The resulting enamine intermediate is heated to a high temperature (around 250°C) to induce intramolecular cyclization, forming the 4-quinolone ring system.

Further modifications at various positions of the quinolone ring can be achieved through subsequent reactions to introduce different functional groups and enhance biological activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Signaling Pathways

Caption: Anticancer mechanism of quinolones via Topoisomerase II inhibition.

Caption: Anti-inflammatory mechanism of quinolones via NF-κB pathway inhibition.

Experimental Workflows

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for the plaque reduction assay.

Conclusion

The therapeutic potential of quinolone compounds extends far beyond their established role as antibacterial agents. With demonstrated efficacy in preclinical models of cancer, viral infections, inflammation, and neurodegenerative diseases, the quinolone scaffold represents a promising platform for the development of novel therapeutics. The ability to readily modify the core structure allows for the optimization of activity against a diverse range of molecular targets. Further research, guided by the principles of medicinal chemistry and a deep understanding of the underlying biological mechanisms, will undoubtedly continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 2. jmr.journals.ekb.eg [jmr.journals.ekb.eg]

- 3. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. Fluoroquinolones Suppress TGF-β and PMA-Induced MMP-9 Production in Cancer Cells: Implications in Repurposing Quinolone Antibiotics for Cancer Treatment | MDPI [mdpi.com]

- 8. Antiviral properties of quinolone-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of β-Amyloid Aggregation in Alzheimer’s Disease: The Key Role of (Pro)electrophilic Warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchhub.com [researchhub.com]

- 11. benchchem.com [benchchem.com]

- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 13. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 7-Hydroxy-4-methyl-2(1H)-quinolone in Carcinogenicity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone derivatives are a broad class of heterocyclic compounds with diverse biological activities, ranging from antimicrobial to anticancer.[1] Within this class, the carcinogenic potential of certain members, such as 4-methylquinoline, has been established.[2][3] 7-Hydroxy-4-methyl-2(1H)-quinolone is a hydroxylated derivative of 4-methylquinoline. While it may be used as a reference standard in carcinogenicity and metabolism studies, its own carcinogenic risk profile is not well-documented. This technical guide aims to synthesize the available information on the carcinogenicity of the parent compound, 4-methylquinoline, to infer the potential role and areas of concern for this compound.

Carcinogenicity of 4-Methylquinoline (Parent Compound)

4-Methylquinoline has been identified as a carcinogen, with evidence pointing towards its ability to induce liver tumors in animal models.[2][3] It is also recognized as a mutagen, requiring metabolic activation to exert its genotoxic effects.[4][5]

Quantitative Data on Carcinogenicity

The following table summarizes key quantitative data from in vivo carcinogenicity bioassays of 4-methylquinoline.

| Compound | Species/Strain | Route of Administration | Dose | Tumor Type | Incidence | Reference |

| 4-Methylquinoline | Male CD-1 Mice (newborn) | Intraperitoneal | 0.2 mg/mouse (3 injections) | Hepatocellular Carcinoma | 11/29 (p<0.005) | [2] |

| 4-Methylquinoline | Female Sencar Mice | Dermal (initiator) | Not specified | Skin Papillomas | Significant increase | [3] |

Genotoxicity Data

The mutagenic potential of 4-methylquinoline has been evaluated in various assays. A selection of these findings is presented below.

| Assay Type | Test System | Metabolic Activation (S9) | Concentration/Dose | Result | Reference |

| Ames Test | Salmonella typhimurium TA100 | Required | Not specified | Positive | [4][5] |

| Ames Test | Salmonella typhimurium TA98 | Required | Not specified | Positive | [2] |

| Unscheduled DNA Synthesis (UDS) | Rat Hepatocytes (in vitro) | Not applicable | Not specified | Positive | [2] |

Potential Role of this compound

The metabolic fate of 4-methylquinoline is crucial to understanding its carcinogenicity. While the primary detoxification pathway is hydroxylation of the methyl group to form 4-hydroxymethylquinoline (a non-mutagenic metabolite), other metabolic routes may lead to the formation of genotoxic intermediates.[4][5] It is plausible that this compound could be a metabolite of 4-methylquinoline, although this has not been definitively established in the reviewed literature.

If this compound is a metabolite, its role in carcinogenicity would depend on its intrinsic reactivity and further metabolism. Hydroxylation can sometimes be a detoxification step, but it can also create new sites for metabolic activation to reactive electrophiles that can bind to DNA, leading to mutations and cancer initiation.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of carcinogenicity and genotoxicity. Below are representative protocols for key assays mentioned in this guide.

Long-Term Carcinogenicity Bioassay in Rodents

This protocol provides a general framework for a two-year bioassay, a standard for assessing the carcinogenic potential of chemicals.

Workflow for a long-term carcinogenicity bioassay.

Methodology:

-

Dose Range Finding: Preliminary studies are conducted to determine the appropriate dose levels for the chronic study, including the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause life-threatening toxicity.

-

Animal Husbandry: Animals (typically rats and mice of both sexes) are housed in a controlled environment with a standard diet and water ad libitum.

-

Dosing: The test substance is administered daily for the duration of the study (typically 2 years) via an appropriate route (e.g., oral gavage, in feed).

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are recorded regularly.

-

Pathology: At the end of the study, all animals are subjected to a full necropsy. All organs and tissues are examined macroscopically, and a comprehensive set of tissues is collected for microscopic examination.

-

Statistical Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical.

Experimental workflow for the Ames test.

Methodology:

-

Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100) are used. These strains have mutations in the genes involved in histidine synthesis and cannot grow in a histidine-free medium.

-

Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 fraction), typically derived from the livers of rats pre-treated with an enzyme inducer.

-

Exposure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a histidine-independent state will grow and form colonies. The number of revertant colonies is counted.

-

Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Signaling Pathways

The precise signaling pathways involved in the carcinogenicity of 4-methylquinoline and, by extension, potentially its metabolites, are not fully elucidated. However, the process of chemical carcinogenesis generally involves metabolic activation, DNA damage, and subsequent alterations in cellular signaling that lead to uncontrolled cell proliferation and tumor formation.

Proposed Metabolic Activation of 4-Methylquinoline

The following diagram illustrates a plausible metabolic pathway for 4-methylquinoline, highlighting the formation of both detoxification and potentially reactive metabolites.

Proposed metabolic activation of 4-methylquinoline.

This pathway suggests that while a significant portion of 4-methylquinoline is detoxified, a fraction may be converted to a reactive epoxide intermediate by cytochrome P450 enzymes. This electrophilic metabolite can then form covalent adducts with DNA, leading to mutations and potentially initiating the carcinogenic process.

Conclusion and Future Directions

The available evidence strongly indicates that 4-methylquinoline is a genotoxic carcinogen. The role of its potential metabolite, this compound, in this process remains uninvestigated. Future research should focus on the following key areas:

-

Metabolism Studies: Elucidate the complete metabolic profile of 4-methylquinoline in relevant in vivo and in vitro systems to determine if this compound is a significant metabolite.

-

Genotoxicity Testing: Conduct a battery of genotoxicity assays (e.g., Ames test, micronucleus assay, comet assay) on this compound to assess its intrinsic mutagenic and clastogenic potential.

-

Long-Term Bioassays: If warranted by the results of metabolism and genotoxicity studies, long-term carcinogenicity bioassays in rodents would be necessary to definitively determine the carcinogenic risk of this compound.

-

Mechanistic Studies: Investigate the effects of this compound on key signaling pathways involved in cell proliferation, apoptosis, and DNA repair to understand its potential mechanisms of action.

A thorough toxicological evaluation of this compound is imperative to conduct a comprehensive risk assessment for this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. oehha.ca.gov [oehha.ca.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent Mutagenic Potential of 4-Methylquinoline : Metabolic and Mechanistic Considerations [jstage.jst.go.jp]

Methodological & Application

Application Notes and Protocols for 7-Hydroxy-4-methyl-2(1H)-quinolone in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches have revealed a significant lack of detailed, publicly available experimental data and established protocols for the use of 7-Hydroxy-4-methyl-2(1H)-quinolone in fluorescence microscopy. While the compound is commercially available and designated as "suitable for fluorescence," specific quantitative data regarding its spectral properties and detailed protocols for cellular imaging are not well-documented in scientific literature or technical data sheets. The information presented herein is based on the limited available data and provides a general framework. Users must experimentally determine the optimal conditions for their specific applications.

Introduction

This compound is a heterocyclic organic compound.[1][2] It is recognized as a fluorescent molecule and has been suggested as a probe for detecting hydroxyl radicals, which can be indicative of DNA damage.[3] Its application in fluorescence microscopy is of interest for studying oxidative stress and its effects on cellular components.

Physicochemical and Fluorescent Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₉NO₂ | [1] |

| Molecular Weight | 175.18 g/mol | [1][2] |

| CAS Number | 20513-71-7 | [1] |

| Appearance | Solid | [1] |

| pKa | 7.8 | [1] |

| Melting Point | ≥250 °C | [1] |

| Excitation Wavelength (λex) | Data not available | |

| Emission Wavelength (λem) | Data not available | |

| Molar Absorptivity (ε) | Data not available | |

| Quantum Yield (Φ) | Data not available | |

| Photostability | Data not available |

Proposed Mechanism of Action

This compound is proposed to act as a fluorescent probe for hydroxyl radicals (•OH), which are highly reactive oxygen species that can cause significant damage to cellular macromolecules, including DNA. The conceptual signaling pathway for its use in detecting DNA damage is illustrated below.

Caption: Conceptual pathway for detecting hydroxyl radicals.

Experimental Protocols (Hypothetical)

The following are hypothetical protocols based on general fluorescence microscopy procedures. All parameters, including concentrations, incubation times, and instrument settings, must be optimized by the end-user.

Preparation of Stock Solution

-

Solvent Selection: Due to the lack of specific solubility data for cell-based assays, it is recommended to test solubility in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol.

-

Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mM) by dissolving a known weight of this compound in the chosen solvent.

-

Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Staining Protocol for Live Cells

-

Cell Culture: Plate cells on an appropriate imaging vessel (e.g., glass-bottom dishes or chamber slides) and culture to the desired confluency.

-

Preparation of Staining Solution: Dilute the stock solution in a serum-free medium or an appropriate buffer (e.g., PBS or HBSS) to a working concentration. A starting range of 1-10 µM is suggested for initial optimization.

-